Cas no 886905-96-0 (ethyl 4-2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetylpiperazine-1-carboxylate)

Ethyl 4-[2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetyl]piperazine-1-carboxylate is a synthetic organic compound featuring a benzodiazole core functionalized with a phenylmethanesulfonyl group and an acetylpiperazine carboxylate moiety. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of biologically active molecules. The sulfonyl and benzodiazole groups may confer stability and selective binding properties, while the piperazine carboxylate moiety enhances solubility and pharmacokinetic compatibility. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. The compound's synthetic versatility and functional group diversity support its use in medicinal chemistry research, particularly in targeting enzyme inhibition or receptor modulation.
ethyl 4-2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetylpiperazine-1-carboxylate structure
886905-96-0 structure
商品名:ethyl 4-2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetylpiperazine-1-carboxylate
CAS番号:886905-96-0
MF:C23H26N4O5S
メガワット:470.541344165802
CID:5477827

ethyl 4-2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetylpiperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 1-Piperazinecarboxylic acid, 4-[2-[2-[(phenylmethyl)sulfonyl]-1H-benzimidazol-1-yl]acetyl]-, ethyl ester
    • ethyl 4-2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetylpiperazine-1-carboxylate
    • インチ: 1S/C23H26N4O5S/c1-2-32-23(29)26-14-12-25(13-15-26)21(28)16-27-20-11-7-6-10-19(20)24-22(27)33(30,31)17-18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3
    • InChIKey: BCAIDBFPWBKJFC-UHFFFAOYSA-N
    • ほほえんだ: N1(C(OCC)=O)CCN(C(CN2C(S(CC3=CC=CC=C3)(=O)=O)=NC3=CC=CC=C32)=O)CC1

ethyl 4-2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetylpiperazine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2640-0481-5mg
ethyl 4-[2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetyl]piperazine-1-carboxylate
886905-96-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2640-0481-20mg
ethyl 4-[2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetyl]piperazine-1-carboxylate
886905-96-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2640-0481-25mg
ethyl 4-[2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetyl]piperazine-1-carboxylate
886905-96-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2640-0481-2mg
ethyl 4-[2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetyl]piperazine-1-carboxylate
886905-96-0 90%+
2mg
$59.0 2023-05-16
A2B Chem LLC
BA76730-1mg
ethyl 4-[2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetyl]piperazine-1-carboxylate
886905-96-0
1mg
$245.00 2024-04-19
A2B Chem LLC
BA76730-5mg
ethyl 4-[2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetyl]piperazine-1-carboxylate
886905-96-0
5mg
$272.00 2024-04-19
A2B Chem LLC
BA76730-10mg
ethyl 4-[2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetyl]piperazine-1-carboxylate
886905-96-0
10mg
$291.00 2024-04-19
Life Chemicals
F2640-0481-10μmol
ethyl 4-[2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetyl]piperazine-1-carboxylate
886905-96-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2640-0481-5μmol
ethyl 4-[2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetyl]piperazine-1-carboxylate
886905-96-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2640-0481-20μmol
ethyl 4-[2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetyl]piperazine-1-carboxylate
886905-96-0 90%+
20μl
$79.0 2023-05-16

ethyl 4-2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetylpiperazine-1-carboxylate 関連文献

ethyl 4-2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetylpiperazine-1-carboxylateに関する追加情報

Recent Advances in the Study of Ethyl 4-2-(2-Phenylmethanesulfonyl-1H-1,3-Benzodiazol-1-yl)acetylpiperazine-1-carboxylate (CAS: 886905-96-0)

The compound ethyl 4-2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetylpiperazine-1-carboxylate (CAS: 886905-96-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activity, and potential mechanisms of action.

Recent studies have highlighted the unique structural features of this compound, which combines a benzodiazolyl moiety with a piperazine carboxylate ester. This combination is believed to contribute to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and oncogenic pathways. Preliminary in vitro and in vivo studies suggest that this compound exhibits promising activity against certain cancer cell lines and inflammatory markers.

One of the key advancements in the study of this compound is the optimization of its synthetic pathway. Researchers have developed a more efficient and scalable method for its production, which has facilitated further pharmacological evaluations. The improved synthesis not only enhances yield but also ensures higher purity, which is critical for reproducible biological testing.

In terms of biological activity, recent investigations have focused on the compound's interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases that play a role in cell proliferation and survival. Additionally, its anti-inflammatory properties have been attributed to its ability to modulate the NF-κB signaling pathway, a key regulator of immune responses.

Despite these promising findings, challenges remain in fully elucidating the compound's pharmacokinetic and pharmacodynamic profiles. Current research is directed towards understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity. These studies are essential for determining its suitability for further development as a therapeutic agent.

In conclusion, ethyl 4-2-(2-phenylmethanesulfonyl-1H-1,3-benzodiazol-1-yl)acetylpiperazine-1-carboxylate represents a promising candidate for drug development, with potential applications in oncology and inflammation. Ongoing research efforts are expected to provide deeper insights into its mechanisms of action and therapeutic potential, paving the way for future clinical studies.

おすすめ記事

推奨される供給者
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.